molecular formula C14H10N2O3S B3004196 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile CAS No. 306980-91-6

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile

Cat. No.: B3004196
CAS No.: 306980-91-6
M. Wt: 286.31
InChI Key: HTTFLKUVSXOEFO-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile is an organic compound with the molecular formula C14H10N2O3S This compound features a nitro group, a methoxyphenyl group, and a sulfanyl group attached to a benzenecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile typically involves the reaction of 4-methoxythiophenol with 2-chloro-5-nitrobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile
  • 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarboxamide
  • 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenesulfonamide

Comparison: While these compounds share similar structural features, such as the methoxyphenyl and sulfanyl groups, they differ in their functional groups attached to the benzene ring. These differences can significantly impact their chemical reactivity and biological activity. For example, the presence of a carboxamide or sulfonamide group can alter the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTFLKUVSXOEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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